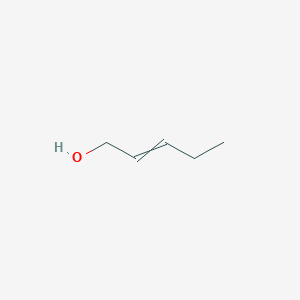

cis-2-Penten-1-ol

Overview

Description

cis-2-Penten-1-ol (CAS: 1576-95-0) is a five-carbon unsaturated alcohol with the molecular formula C₅H₁₀O and molecular weight 86.13 g/mol. It is characterized by a double bond in the cis-configuration at the C2 position and a hydroxyl group at the terminal carbon. This compound is a colorless to yellow liquid with a boiling point of 138°C, a flash point of 48°C, and a refractive index of 1.4360 .

Preparation Methods

Natural Occurrence and Extraction

cis-2-Penten-1-ol is naturally present in various plant and food sources, though its concentration is typically low. Key natural sources include:

Isolation from natural matrices is rarely industrially viable due to low yields. However, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have confirmed its presence in these sources, supporting its classification as a "natural" flavoring agent in regulatory frameworks .

Synthetic Preparation Methods

Industrial and laboratory-scale synthesis of this compound relies on stereoselective routes to ensure the cis-configuration of the double bond. Below are the principal methods validated in the literature:

Hydroboration-Oxidation of 1-Pentene

This method exploits the anti-Markovnikov addition of borane to alkenes, followed by oxidation to yield the desired alcohol.

Reaction Scheme :

3 \rightarrow \text{Intermediate borane} \xrightarrow{\text{H}2\text{O}_2/\text{OH}^-} \text{this compound}

Key Conditions :

-

Borane source : Diborane (B₂H₆) or BH₃·THF

-

Solvent : Tetrahydrofuran (THF) at 0°C

-

Oxidizing agent : Hydrogen peroxide (H₂O₂) in basic medium

Yield : 60–75% (literature estimates for analogous allylic alcohols) .

Reduction of cis-2-Pentenal

Catalytic hydrogenation or hydride reduction of cis-2-pentenal preserves the double bond geometry while converting the aldehyde to a primary alcohol.

Reaction Scheme :

Optimized Parameters :

-

Reducing agent : Sodium borohydride (NaBH₄) in ethanol

-

Temperature : 25°C

-

Reaction time : 2–4 hours

Purity : >95% after fractional distillation .

Industrial-Scale Production

Commercial synthesis prioritizes cost-effectiveness and scalability. The following table compares two industrial routes:

| Method | Advantages | Challenges |

|---|---|---|

| Hydroboration-Oxidation | High stereoselectivity | Borane handling hazards |

| Aldehyde Reduction | Mild conditions, scalable | Requires high-purity starting material |

Regulatory filings indicate that the aldehyde reduction route dominates due to safer reagent profiles and compatibility with continuous-flow reactors .

Quality Control and Characterization

Critical parameters for verifying synthetic this compound include:

| Property | Specification | Analytical Method |

|---|---|---|

| Purity | ≥97% | GC-FID |

| Refractive index | 1.4360–1.4380 (20°C) | Abbe refractometer |

| Odor profile | Green, fruity | Olfactory panel |

The compound’s identity is further confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with characteristic peaks at:

Emerging Methodologies

Recent advances in biocatalysis have explored the use of alcohol dehydrogenases to isomerize trans-2-penten-1-ol to the cis-form, though yields remain suboptimal (<30%) . Additionally, electrochemical reduction of 2-pentyn-1-ol shows promise for achieving stereocontrol without hazardous reagents .

| Hazard | Mitigation Strategy |

|---|---|

| Borane flammability | Use inert atmosphere and closed systems |

| Solvent volatility | Substitution with ionic liquids |

Waste streams containing boron or heavy metals must be treated per EPA guidelines .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-2-Penten-1-ol can undergo oxidation reactions to form cis-2-pentenal.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: cis-2-Pentenal

Reduction: Pentane-2-ol

Substitution: 1-Bromo-pent-2-ene

Scientific Research Applications

Overview

Cis-2-Penten-1-ol, also known as (Z)-2-penten-1-ol, is an organic compound with the molecular formula CHO. It is a colorless liquid characterized by a banana-like aroma and is utilized across various industries due to its unique properties. This article explores the diverse applications of this compound in scientific research, chemistry, biology, medicine, and industry.

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in:

- Synthesis of Other Organic Compounds : Acts as a reagent in various chemical reactions.

- Study of Reaction Mechanisms : Investigated for its kinetics in gas-phase reactions with radicals such as NO .

Biology

In biological research, this compound is studied for its role in:

- Plant-Insect Interactions : Emitted by plants like mulberry trees, it may play a role in signaling or defense mechanisms against herbivores .

- Behavioral Effects on Insects : It has been shown to reduce the attraction of male Fall Webworm moths to sex pheromone lures, suggesting potential applications in pest control strategies .

Medicine

Research is ongoing into the therapeutic potential of this compound:

- Pharmaceutical Precursor : It may be used as a building block in the synthesis of therapeutic compounds .

Fragrance and Flavor Industry

This compound is widely used for its aromatic properties:

- Fragrance Ingredient : Commonly added to cosmetics, shampoos, soaps, and household cleaners for its pleasant banana-like scent .

- Flavoring Agent : Employed in the food industry to enhance flavors, particularly in fruity applications .

Case Study 1: Insect Behavior Modification

A study conducted on the effects of this compound on male Fall Webworm moths demonstrated that this compound significantly interfered with their ability to locate mates via pheromone traps. The results indicated that while the moths could detect the compound, their attraction was diminished, highlighting its potential use in integrated pest management strategies .

Case Study 2: Synthesis and Application

In a laboratory setting, researchers synthesized this compound through hydroboration followed by oxidation of 1-pentene. This method provided a reliable route for producing the compound for further studies in both chemical synthesis and biological interactions .

Mechanism of Action

The mechanism of action of cis-2-penten-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, modulating their activity. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their function .

Comparison with Similar Compounds

Key Sources and Occurrence

- Natural Sources : Found in peppermint oil, tea leaves (Camellia sinensis), and olive oil volatiles (e.g., Chetoui olive cultivars) .

- Industrial Relevance: Used in flavor and fragrance industries due to its green, fruity notes, particularly in freshly processed black tea and virgin olive oil .

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Physical Properties

The following table compares cis-2-Penten-1-ol with analogous alcohols and aldehydes in terms of chemical structure and physical properties:

Key Observations :

- Double Bond Position : Unlike cis-3-hexen-1-ol (C₆ compound), this compound’s shorter carbon chain and cis-configuration contribute to its higher volatility and distinct fruity-green aroma .

- Stereoisomerism : The cis-isomer of 2-penten-1-ol is more prevalent in natural systems (e.g., tea leaves), whereas the trans-isomer is rare and typically synthetic .

Functional Roles in Natural Systems

A. Insect Interactions

- This compound vs. β-Ocimene: this compound: Repels H. Its effects may manifest in subsequent insect generations via metabolic disruption . β-Ocimene: Enhances male moth attraction to sex pheromones and promotes herbivore-induced plant volatile (HIPV) responses, increasing oviposition rates .

B. Flavor and Aroma Contributions

- Tea : this compound is a marker of freshly processed black tea , distinguishing it from aged tea. It is downregulated during storage, unlike linalool or methyl salicylate, which persist .

- Olive Oil: In Chetoui olives, this compound is a key volatile alongside pentanol and cis-3-hexenol, contributing to "green" sensory notes .

- Fish Oil : Acts as a key volatile in deodorized fish oil, alongside 1-octen-3-ol and pyridine, influencing post-processing flavor profiles .

Biological Activity

Cis-2-Penten-1-ol, an organic compound with the molecular formula CHO and CAS number 1576-95-0, is a volatile allylic alcohol characterized by a hydroxyl group (-OH) on the second carbon of a pentene chain. This compound is recognized for its diverse biological activities, particularly in antimicrobial properties and sensory characteristics, making it significant in both food science and fragrance industries.

- Molecular Formula : CHO

- Molecular Weight : 86.13 g/mol

- Boiling Point : 138 °C

- Flash Point : 48 °C

- Appearance : Colorless liquid with a fruity aroma

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been found to possess antifungal properties, which may play a role in food preservation and safety. The compound's ability to inhibit microbial growth suggests potential applications in extending the shelf life of food products and enhancing food safety protocols.

Influence on Insect Behavior

In studies involving the fall webworm moth (Hyphantria cunea), this compound was shown to reduce the effectiveness of sex pheromone lures used to trap male moths. This suggests that the compound may influence insect behavior, possibly affecting mating patterns and pest management strategies in agricultural settings .

Sensory Characteristics

This compound contributes a fruity, cherry-like aroma , making it valuable in fragrance formulations for perfumes, cosmetics, and food flavorings. Its sensory profile can influence taste perception when incorporated into food products, enhancing consumer acceptance and enjoyment.

Comparative Studies

A comparative analysis of this compound with similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Trans-2-Penten-1-ol | CHO | Isomeric form; less fragrant than cis counterpart |

| 1-Pentanol | CHO | Straight-chain alcohol; lacks double bond |

| 3-Penten-1-ol | CHO | Double bond at different position; different reactivity |

| Hexanal | CHO | Longer carbon chain; primarily an aroma compound |

This table illustrates how this compound stands out due to its specific structural configuration, which contributes to its distinct sensory properties.

Case Studies

One notable study investigated the gas-phase reactions of this compound with NO₃ radicals, revealing insights into its reactivity under atmospheric conditions. The kinetics of these reactions were analyzed using relative rates techniques, providing valuable data on the environmental behavior of this compound .

Applications in Food Science

This compound's antimicrobial properties make it a candidate for use in food preservation. Its presence in various natural sources like green tea and virgin olive oil suggests potential health benefits associated with its consumption. Moreover, its flavor-enhancing capabilities can be leveraged to improve food product formulations .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of cis-2-penten-1-ol relevant to experimental handling?

cis-2-Penten-1-ol is a volatile liquid with a boiling point of 138°C, density of 0.853 g/mL (25°C), and refractive index n20/D 1.437. Its vapor density (>1) indicates it will accumulate in low-ventilation areas, requiring careful handling to avoid flammability or inhalation risks. Structural characterization via SMILES ([H]\C(CC)=C/[H]CO) and InChIKey (BTSIZIIPFNVMHF-ARJAWSKDSA-N) confirms its stereochemistry, critical for reproducibility in synthetic or ecological studies .

Q. How is this compound synthesized and characterized for purity in laboratory settings?

Synthesis typically involves stereoselective reduction of α,β-unsaturated aldehydes or enzymatic resolution. Purity is verified using gas chromatography (GC) with polar stationary phases (e.g., Carbowax) and corroborated via refractive index and NMR. For publications, the Beilstein Journal of Organic Chemistry mandates reporting retention times, column specifications, and purity thresholds (≥95%) in the Experimental section, with detailed protocols in supplementary materials .

Advanced Research Questions

Q. How can gas chromatography (GC) with water stationary phases optimize the separation of this compound from structural isomers?

Water stationary phases achieve selectivity (α ≈ 1.1) for cis/trans and positional isomers like 4-penten-1-ol. At 95°C, cis-2-penten-1-ol elutes before 4-penten-1-ol with a resolution of 0.8. This contrasts with Ag⁺-modified reversed-phase liquid chromatography, which fails to resolve conjugated isomers. Method optimization includes temperature gradients (e.g., 95–110°C) and column length adjustments (e.g., 11 m vs. 30 m Carbowax) to balance resolution and analysis time .

Q. What methodologies are used to study the reaction kinetics of this compound with atmospheric radicals like NO₃?

Relative rate techniques in gas-phase studies quantify reaction rates by competing cis-2-penten-1-ol against reference compounds (e.g., isoprene) under controlled NO₃ radical concentrations. Rate constants (k) are derived via FTIR or mass spectrometry. Discrepancies in reported k values require validation against temperature, pressure, and radical source conditions .

Q. How does this compound influence the behavioral response of male moths in ecological studies?

In field trapping experiments, cis-2-penten-1-ol reduces male Hyphantria cunea moth attraction to pheromone traps by 40–60%, suggesting its role as a repellent or sensory disruptor. Electrophysiological assays (EAG) and wind tunnel experiments quantify dose-dependent antennal responses and flight behavior. Controls must include solvent blanks and isomer-specific comparisons (e.g., trans-2-penten-1-ol) to isolate bioactivity .

Q. How should researchers address discrepancies in reported reaction rates of this compound under varying experimental conditions?

Contradictions in kinetic data (e.g., NO₃ reaction rates) are resolved by standardizing radical generation methods (e.g., NO₂ photolysis vs. thermal decomposition) and validating instrumentation (e.g., cavity ring-down spectroscopy). Meta-analyses should account for temperature (±5°C), humidity (±10% RH), and isomer purity (≥97%) using the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize replicable studies .

Q. What frameworks guide the formulation of rigorous research questions for studies involving this compound?

The PICOT framework (Population: e.g., insect species; Intervention: cis-2-penten-1-ol exposure; Comparison: untreated controls; Outcome: behavioral inhibition; Time: 24-hr trials) ensures hypothesis specificity. For analytical studies, the FINER criteria emphasize methodological novelty (e.g., water-phase GC) and relevance to atmospheric or ecological models .

Q. Methodological Best Practices

- Reproducibility : Document column specifications (e.g., 11 m water stationary phase), temperature programs, and purity thresholds in supplemental materials .

- Data Validation : Use isomer-specific standards (e.g., trans-2-penten-1-ol) and spike-recovery tests (≥90% recovery) in GC-MS analyses .

- Ethical Reporting : Disclose conflicts of interest (e.g., commercial standard providers) and cite primary literature over non-peer-reviewed sources .

Properties

IUPAC Name |

(Z)-pent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSIZIIPFNVMHF-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878754 | |

| Record name | cis-Pent-2-ene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green diffusive aroma | |

| Record name | (Z)-2-Penten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

138.00 °C. @ 760.00 mm Hg | |

| Record name | (E)-2-Penten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | (Z)-2-Penten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.844-0.850 | |

| Record name | (Z)-2-Penten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1576-95-0, 1576-96-1 | |

| Record name | cis-2-Penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Penten-1-ol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Penten-1-ol, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Pent-2-ene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-pent-2-ene-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTEN-1-OL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNC2NB53MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-2-Penten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.